Bunamidine
Overview
Description
Bunamidine is an anthelmintic drug primarily used in veterinary medicine to treat infections caused by tapeworm parasites of the genus Taenia. It is also effective against Echinococcus granulosus (dog tapeworm) and Hymenolepis diminuta (rat tapeworm) . The compound is classified as a taeniacide, meaning it is used to kill tapeworms.
Chemical Reactions Analysis
Bunamidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using reducing agents to yield different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bunamidine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving anthelmintic drugs and their mechanisms of action.
Biology: this compound is used in research to understand the biology of tapeworms and their interactions with hosts.
Medicine: The compound is studied for its potential use in treating parasitic infections in animals.
Industry: This compound is used in the development of veterinary pharmaceuticals and formulations
Mechanism of Action
Bunamidine exerts its effects by disrupting the tegument of tapeworms, reducing their glucose uptake, and exposing subtegumental tissues to host digestive enzymes. This leads to the destruction of the tapeworms by the host’s digestive system . The molecular targets and pathways involved in this process are not fully understood but are believed to involve interference with the parasite’s metabolic processes.
Comparison with Similar Compounds
Bunamidine is unique among anthelmintic drugs due to its specific action against tapeworms. Similar compounds include:
Praziquantel: Another anthelmintic drug used to treat tapeworm infections. Unlike this compound, Praziquantel is also effective against a broader range of parasitic infections.
Albendazole: A broad-spectrum anthelmintic that is effective against various parasitic worms, including tapeworms.
Mebendazole: Similar to Albendazole, it is used to treat a wide range of parasitic infections
This compound’s specificity for tapeworms and its unique mechanism of action make it a valuable tool in veterinary medicine.
Properties
IUPAC Name |
N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGFIMIICGZCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1055-55-6 (mono-hydrochloride) | |
Record name | Bunamidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048272 | |
Record name | Bunamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3748-77-4 | |
Record name | Bunamidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bunamidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11501 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bunamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUNAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9IW1G3P6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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